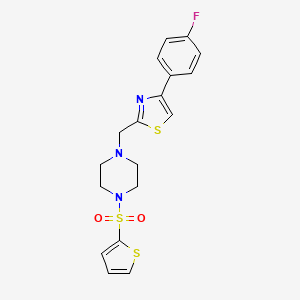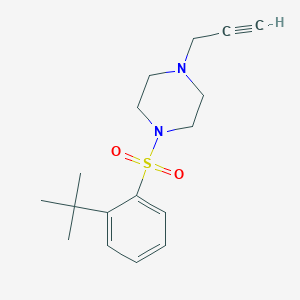
P62-mediated mitophagy inducer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
P62-mediated mitophagy inducer is a compound that activates mitophagy, a selective form of autophagy that targets damaged or dysfunctional mitochondria for degradation. This compound is particularly notable for its ability to induce mitophagy without recruiting Parkin or causing the collapse of mitochondrial membrane potential. It remains active in cells lacking a fully functional PINK1/Parkin pathway, making it a valuable tool for studying mitochondrial dynamics and autophagy mechanisms .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of P62-mediated mitophagy inducer involves several steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized to achieve high purity and stability .
Industrial Production Methods
Industrial production of this compound follows stringent protocols to ensure consistency and quality. The compound is produced in solid form, typically light yellow to yellow in color, and is stored at -20°C to maintain its stability over long periods .
Analyse Des Réactions Chimiques
Types of Reactions
P62-mediated mitophagy inducer primarily undergoes reactions that stabilize nuclear factor erythroid 2-related factor 2 (Nrf2) and upregulate P62 expression, thereby activating mitophagy. These reactions do not involve common oxidation, reduction, or substitution reactions typically seen in other chemical compounds .
Common Reagents and Conditions
The compound is used in various in vitro studies at concentrations around 10 μM, with incubation times ranging from a few hours to 24 hours. These conditions are optimized to observe the maximum effect on Nrf2 levels and P62 expression .
Major Products Formed
The primary outcome of reactions involving this compound is the activation of mitophagy pathways, leading to the degradation of damaged mitochondria. This process is crucial for maintaining cellular homeostasis and preventing the accumulation of dysfunctional organelles .
Applications De Recherche Scientifique
P62-mediated mitophagy inducer has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the molecular mechanisms of mitophagy and autophagy.
Biology: Helps in understanding the role of mitophagy in cellular homeostasis and the degradation of damaged mitochondria.
Medicine: Investigated for its potential therapeutic applications in treating neurodegenerative diseases, where mitochondrial dysfunction plays a critical role.
Industry: Utilized in the development of pharmacological agents targeting mitochondrial pathways .
Mécanisme D'action
P62-mediated mitophagy inducer exerts its effects by stabilizing Nrf2 and upregulating P62 expression. This activation of the Nrf2/ARE signaling pathway leads to the induction of mitophagy without the need for Parkin recruitment. The compound remains effective even in the absence of a fully functional PINK1/Parkin pathway, highlighting its unique mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulforaphane: Another compound that activates the Nrf2/ARE signaling pathway.
Ubiquitin Specific Peptidase 8 (USP8): A cytoplasmic deubiquitinating enzyme that promotes mitophagy.
FUNDC1, BNIP3/NIX, FKBP8, PHB2, and CL: Receptor-mediated mitophagy inducers involved in mitochondrial quality control
Uniqueness
P62-mediated mitophagy inducer is unique in its ability to activate mitophagy without causing mitochondrial membrane potential collapse or requiring Parkin recruitment. This makes it particularly valuable for studying mitophagy in cells with compromised PINK1/Parkin pathways .
Propriétés
IUPAC Name |
1-(3-iodophenyl)-4-(3-nitrophenyl)triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9IN4O2/c15-11-4-2-5-12(8-11)18-9-14(16-17-18)10-3-1-6-13(7-10)19(20)21/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSVWEYNSNZJEGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN(N=N2)C3=CC(=CC=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9IN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1809031-84-2 |
Source


|
| Record name | 1-(3-iodophenyl)-4-(3-nitrophenyl)-1H-1,2,3-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2652503.png)



![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cyclooctylthiophene-2-carboxamide](/img/structure/B2652508.png)

![1-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]-1-azaspiro[5.5]undecan-4-yl]amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B2652510.png)

![N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-4-(trifluoromethyl)benzamide](/img/structure/B2652514.png)
![5,6-Dimethylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B2652517.png)
![3-[(2E)-3-[4-(methylsulfanyl)phenyl]prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2652519.png)
